4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a synthetic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a pyrimidine ring substituted with a methoxy group and a methylsulfonyl group, along with a dioxaborolane moiety, which is significant in various chemical reactions.
Source: The compound's synthesis and properties have been documented in various chemical databases and publications, including ChemicalBook and AChemBlock .
Classification: It is classified as an organosulfur compound due to the presence of the methylsulfonyl group, and it also belongs to the category of boron-containing compounds due to the dioxaborolane structure.
The synthesis of 4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves several steps:
Technical details regarding specific reagents and conditions are essential for optimizing yield and purity during synthesis .
The molecular structure of 4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can be described as follows:
The structure can be represented using SMILES notation: COC1=NC(S(C)(=O)=O)=NC=C1B1OC(C)(C)C(C)(C)O1
.
4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is involved in various chemical reactions:
These reactions are crucial for the development of more complex molecular architectures in pharmaceutical chemistry .
The mechanism of action for this compound typically involves:
Data on specific mechanisms would require further empirical studies to elucidate reaction pathways in detail .
The physical and chemical properties of 4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine include:
Relevant data on boiling point and melting point are not universally reported but are critical for practical applications .
This compound has potential applications in:
The versatility of this compound makes it valuable for research and industrial applications .
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: